molecular formula C17H17Cl2NO2 B2755035 N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide CAS No. 327077-49-6

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide

Cat. No.: B2755035
CAS No.: 327077-49-6
M. Wt: 338.23
InChI Key: SSSGJHLVROVTDO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide typically involves a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring using a suitable cyclopropylating agent.

    Attachment of the dichlorophenyl group: The dichlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the propanamide moiety: The final step involves the amidation of the intermediate compound to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The compound’s structural features allow it to fit into specific binding sites, influencing biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanol: Similar structure but with a propanol group instead of a propanamide group.

Uniqueness

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-8-13(10)16-6-3-12(22-16)4-7-17(21)20-11-2-5-14(18)15(19)9-11/h2-3,5-6,9-10,13H,4,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGJHLVROVTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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